

Rivulariapeptolide 1155: A Technical Guide to its Chemical and Biological Properties

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Compound of Interest

Compound Name: Rivulariapeptolides 1155

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of Rivulariapeptolide 1155, a potent serine protease inhibitor isolated from the marine cyanobacterium Rivularia sp. This guide is intended to serve as a technical resource, detailing its structural characteristics, biological activity, and the methodologies employed for its isolation and characterization.

Chemical Properties

Rivulariapeptolide 1155 is a cyclic depsipeptide, a class of natural products characterized by a ring structure containing both peptide and ester bonds. Its complex structure contributes to its significant biological activity.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₅₉ H ₈₁ N ₉ O ₁₅	[1][2][3]
Molecular Weight	1156.33 g/mol	[1]
Monoisotopic Mass (Neutral)	1155.585213 Da	[2]
Monoisotopic Mass ([M+H] ⁺)	1156.592489 Da	[2]
Appearance	Colorless, amorphous solid	[4]

Structural Information

The planar structure of Rivulariapeptolide 1155 was elucidated through a combination of advanced spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and high-resolution tandem mass spectrometry (MS/MS).^{[4][5]} The IUPAC name for Rivulariapeptolide 1155 is [(2R,3S)-4-[[[(2R,5R,8R,11S,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-[(1-butanoylpyrrolidine-2-carbonyl)amino]-4-oxobutan-2-yl] 1-butanoylpyrrolidine-2-carboxylate.^[2]

Biological Activity

Rivulariapeptolide 1155 is a potent inhibitor of several serine proteases, demonstrating nanomolar efficacy. Its inhibitory activity is crucial for its potential therapeutic applications.

In Vitro Inhibitory Potency (IC₅₀)

Target Protease	IC ₅₀ (nM)
Chymotrypsin	41.84
Elastase	4.94
Proteinase K	56.54

Data presented as the mean of three independent experiments.^[1]

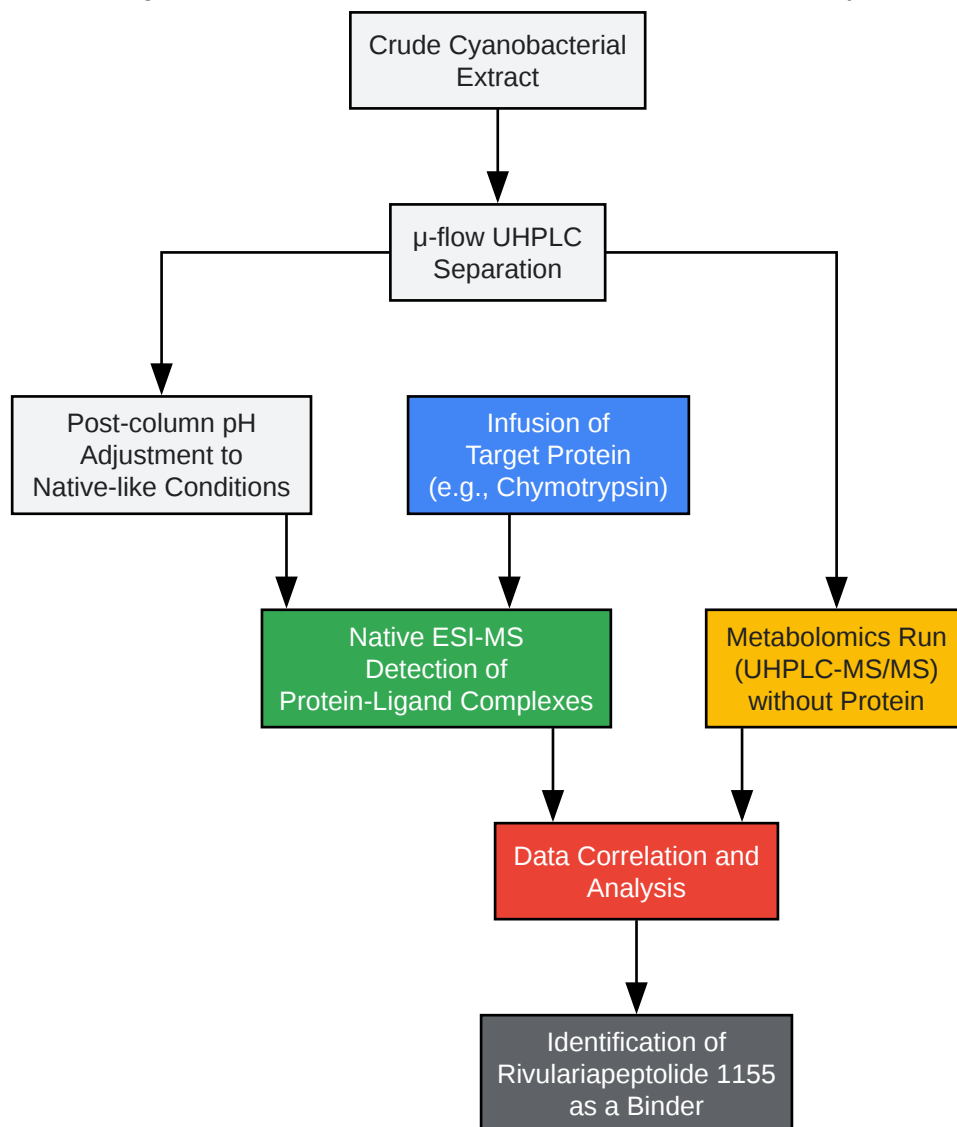
Experimental Protocols

The following sections detail the methodologies used for the discovery, isolation, and characterization of Rivulariapeptolide 1155.

Discovery and Identification Workflow: Native Metabolomics

Rivulariapeptolide 1155 was identified as a chymotrypsin binder from a crude extract of a marine cyanobacteria community using a native metabolomics approach.^[5] This technique allows for the screening of complex mixtures for bioactive compounds in their native state.

Figure 1. Native Metabolomics Workflow for Inhibitor Discovery



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Protocol:

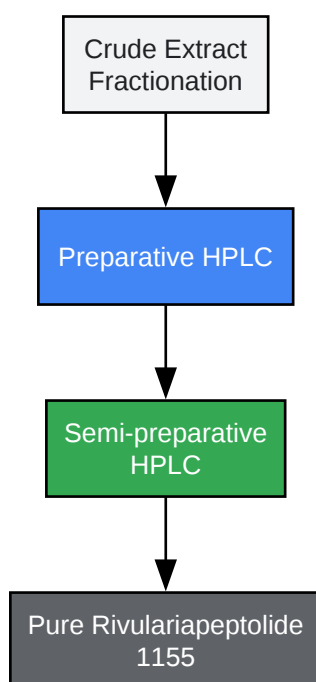
- A crude extract from the cyanobacterium is separated using micro-flow Ultra-High-Performance Liquid Chromatography (μ-flow UHPLC).[5]

- The pH of the eluent is adjusted post-column with ammonium acetate to maintain native-like conditions for the protein.[5]
- The target protein, in this case, chymotrypsin, is infused into the system.[5]
- The resulting protein-ligand complexes are detected by native electrospray ionization mass spectrometry (ESI-MS).[5]
- A parallel metabolomics run is performed using UHPLC-MS/MS without the infusion of the protein to obtain fragmentation data for the metabolites.[5]
- The data from both runs are correlated to identify the compounds that bind to the target protein.[5]

Isolation and Purification

Following its identification, Rivulariapeptolide 1155 was isolated and purified for structural elucidation and further biological assays.

Figure 2. Isolation and Purification Workflow



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Figure 2. Isolation and Purification Workflow

Protocol:

- The crude extract was first fractionated using preparative High-Performance Liquid Chromatography (HPLC).[4]
- Fractions containing the target compound were identified based on their mass-to-charge ratio (m/z) and retention time from the native metabolomics screen.[4]
- Further purification was achieved through semi-preparative HPLC to yield the pure compound.[4]

Structural Elucidation

The chemical structure of Rivulariapeptolide 1155 was determined using a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry:

- Instrumentation: High-resolution tandem mass spectrometry (MS/MS) was used to determine the molecular formula and to obtain fragmentation patterns for structural insights.[4][5]
- Analysis: The software tools SIRIUS and ZODIAC were employed to determine the molecular formula from the exact mass.[4] CANOPUS was used for the classification of the MS/MS spectrum, which indicated a 'cyclic depsipeptide' structure.[4] The MS/MS spectra for Rivulariapeptolide 1155 are available in the GNPS library under the accession ID CCMSLIB00005723986.[4]

NMR Spectroscopy:

- Experiments: A suite of 1D and 2D NMR experiments, including ^1H , ^{13}C , COSY, HSQC, and HMBC, were conducted to establish the planar structure and stereochemistry of the molecule.[4][5]

- Data Deposition: Raw NMR data for Rivulariapeptolide 1155 and related compounds have been deposited to Zenodo.[4]

Serine Protease Inhibition Assay

The inhibitory activity of Rivulariapeptolide 1155 against chymotrypsin, elastase, and proteinase K was quantified through biochemical assays.

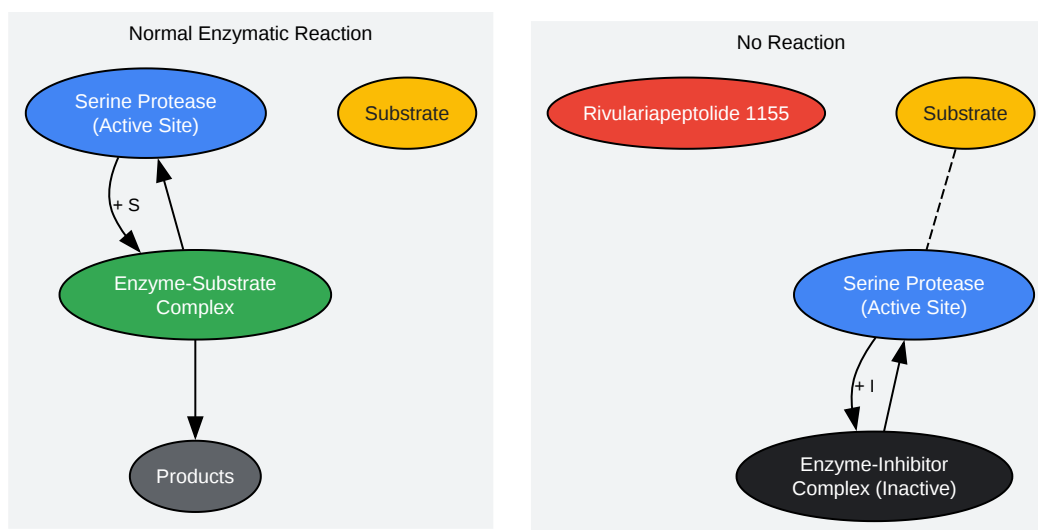
General Protocol:

- The purified compound was pre-incubated with the respective serine protease for 40 minutes.[6]
- A specific chromogenic or fluorogenic substrate for each enzyme was added to the reaction mixture.
- The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically.
- The concentration of Rivulariapeptolide 1155 required to inhibit 50% of the enzyme activity (IC_{50}) was calculated by fitting the data to a dose-response curve.

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1155 functions as a competitive inhibitor of serine proteases. It is proposed to bind to the active site of these enzymes, preventing the binding and subsequent cleavage of their natural substrates. Induced-fit docking studies of the related Rivulariapeptolide 1185 with chymotrypsin suggest that these peptides occupy the enzyme's binding pocket.

Figure 3. Proposed Mechanism of Serine Protease Inhibition



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Figure 3. Proposed Mechanism of Serine Protease Inhibition

Conclusion

Rivulariapeptolide 1155 is a structurally complex and biologically active natural product with significant potential for further investigation in drug discovery and development. Its potent and selective inhibition of serine proteases makes it a compelling lead compound for therapeutic applications where modulation of these enzymes is desired. The innovative native metabolomics approach used for its discovery highlights a powerful strategy for identifying novel bioactive molecules from complex natural sources. This technical guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of Rivulariapeptolide 1155 and related compounds.

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